molecular formula C6H7ClFNO2S B1594331 3-aminobenzenesulfonyl fluoride hydrochloride CAS No. 3887-48-7

3-aminobenzenesulfonyl fluoride hydrochloride

Cat. No.: B1594331
CAS No.: 3887-48-7
M. Wt: 211.64 g/mol
InChI Key: KTADZFWRDLKHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-aminobenzenesulfonyl fluoride hydrochloride is a chemical compound known for its role as a serine protease inhibitor. It is a water-soluble, irreversible inhibitor that targets the serine hydroxyl group in proteins, leading to the inhibition of various proteases such as chymotrypsin, kallikrein, plasmin, thrombin, and trypsin. This compound is widely used in biochemical research and has significant applications in protein modification and enzyme activity studies.

Mechanism of Action

Target of Action

3-Aminobenzenesulfonyl fluoride hydrochloride, also known as 4-(2-aminoethyl)benzenesulfonyl fluoride hydrochloride or AEBSF, is a water-soluble, irreversible serine protease inhibitor . Its primary targets are proteases like chymotrypsin, kallikrein, plasmin, thrombin, and trypsin . These enzymes play crucial roles in various biological processes, including digestion, immune response, blood clotting, and cell signaling.

Mode of Action

AEBSF acts by covalently modifying the hydroxyl group of serine residues in the active site of these proteases . This modification results in the formation of a sulfonyl enzyme derivative, which inhibits the enzyme’s activity . The specificity of AEBSF is similar to the inhibitor PMSF, but AEBSF is more stable at low pH values .

Biochemical Pathways

The inhibition of serine proteases by AEBSF affects various biochemical pathways. For instance, the inhibition of thrombin would impact the blood clotting cascade, while the inhibition of trypsin could affect digestive processes. Additionally, AEBSF is used in studies aiming to describe cholesterol regulatory genes due to its potent ability to inhibit Site-1-protease (S1P) . S1P is responsible for activating the sterol regulatory element-binding proteins (SREBP), which regulate cholesterol synthesis.

Pharmacokinetics

The compound’s stability at low pH values suggests it may be resistant to degradation in the acidic environment of the stomach .

Result of Action

The molecular and cellular effects of AEBSF’s action depend on the specific protease being inhibited. For example, inhibiting thrombin would prevent the conversion of fibrinogen to fibrin, thereby affecting blood clot formation. In the context of cholesterol regulation, inhibiting S1P would prevent the activation of SREBP, potentially leading to decreased cholesterol synthesis .

Action Environment

Environmental factors such as pH can influence the action, efficacy, and stability of AEBSF. As mentioned earlier, AEBSF is more stable at low pH values, which could enhance its efficacy in acidic environments . .

Biochemical Analysis

Biochemical Properties

Benzenesulfonyl fluoride, 3-amino-, hydrochloride plays a crucial role in biochemical reactions by inhibiting serine proteases. These enzymes are involved in various physiological processes, including digestion, immune response, and blood coagulation. The compound interacts with enzymes such as trypsin, chymotrypsin, and thrombin, forming covalent bonds with the serine residue in the active site. This interaction prevents the enzyme from catalyzing its substrate, effectively inhibiting its activity .

Cellular Effects

Benzenesulfonyl fluoride, 3-amino-, hydrochloride affects various types of cells by inhibiting serine proteases, which are essential for numerous cellular processes. Inhibition of these enzymes can lead to altered cell signaling pathways, changes in gene expression, and disruptions in cellular metabolism. For example, the compound can affect the activation of signaling molecules such as kinases and phosphatases, leading to changes in cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

The molecular mechanism of action of benzenesulfonyl fluoride, 3-amino-, hydrochloride involves the formation of a covalent bond with the serine residue in the active site of serine proteases. This bond formation results in the irreversible inhibition of the enzyme, preventing it from catalyzing its substrate. The compound’s ability to inhibit serine proteases is similar to that of other inhibitors such as phenylmethanesulfonyl fluoride and diisopropylfluorophosphate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of benzenesulfonyl fluoride, 3-amino-, hydrochloride can change over time. The compound is stable when stored at -20°C and can remain effective for up to six months if kept at a pH of less than 7. Its stability decreases at higher pH levels, and it should be adjusted just prior to use. Long-term exposure to the compound can lead to degradation and reduced efficacy in inhibiting serine proteases .

Dosage Effects in Animal Models

The effects of benzenesulfonyl fluoride, 3-amino-, hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits serine proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and impaired physiological functions. Threshold effects are observed, where the compound’s inhibitory activity plateaus at a certain concentration, beyond which no further inhibition occurs .

Metabolic Pathways

Benzenesulfonyl fluoride, 3-amino-, hydrochloride is involved in metabolic pathways related to the inhibition of serine proteases. The compound interacts with enzymes such as trypsin and chymotrypsin, affecting their catalytic activity and altering metabolic flux. This interaction can lead to changes in metabolite levels and disrupt normal cellular functions .

Transport and Distribution

Within cells and tissues, benzenesulfonyl fluoride, 3-amino-, hydrochloride is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization to specific cellular compartments where serine proteases are active. The compound’s distribution is influenced by factors such as pH, temperature, and the presence of other biomolecules .

Subcellular Localization

Benzenesulfonyl fluoride, 3-amino-, hydrochloride is localized to subcellular compartments where serine proteases are present. This localization is directed by targeting signals and post-translational modifications that guide the compound to specific organelles. The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects .

Preparation Methods

The synthesis of 3-aminobenzenesulfonyl fluoride hydrochloride involves several steps. One common synthetic route includes the reaction of 3-aminomethylbenzenesulfonamide with thionyl chloride, followed by treatment with hydrogen fluoride and hydrochloric acid. The detailed steps are as follows:

  • Dissolve 3-aminomethylbenzenesulfonamide in dry dichloromethane.
  • Add thionyl chloride dropwise to the solution while stirring at room temperature.
  • Continue stirring for 2 hours at room temperature.
  • Evaporate the solvent under reduced pressure to obtain 3-aminomethylbenzenesulfonyl chloride.
  • Dissolve 3-aminomethylbenzenesulfonyl chloride in anhydrous hydrogen fluoride.
  • Add anhydrous hydrochloric acid dropwise to the solution while stirring at -78°C.
  • Stir the reaction mixture for 2 hours at -78°C.
  • Allow the reaction mixture to warm up to room temperature.
  • Quench the reaction by adding ice-cold water.
  • Extract the product with dichloromethane.
  • Dry the organic layer over anhydrous sodium sulfate.
  • Evaporate the solvent under reduced pressure to obtain this compound.

Chemical Reactions Analysis

3-aminobenzenesulfonyl fluoride hydrochloride undergoes various chemical reactions, primarily involving substitution reactions. It reacts with the hydroxyl group of serine residues in proteins, forming a covalent bond and inhibiting the activity of serine proteases. Common reagents used in these reactions include thionyl chloride, hydrogen fluoride, and hydrochloric acid. The major product formed from these reactions is the modified protein with the this compound moiety attached to the serine residue.

Scientific Research Applications

3-aminobenzenesulfonyl fluoride hydrochloride has a wide range of scientific research applications:

    Protein Modification: It is used to modify specific serine residues in proteins, helping to elucidate the functional importance of these residues.

    Enzyme Activity Studies: By selectively inhibiting serine proteases, researchers can investigate the role of these enzymes in various biological processes.

    Cell Biology: It is used to study cell signaling pathways and investigate cell motility and adhesion by inhibiting specific proteases.

    Drug Development: Due to its unique properties and reactivity, it offers potential in drug development and organic synthesis.

Comparison with Similar Compounds

3-aminobenzenesulfonyl fluoride hydrochloride is similar to other serine protease inhibitors such as phenylmethanesulfonyl fluoride and diisopropylfluorophosphate. it offers several advantages, including lower toxicity, improved solubility in water, and better stability in aqueous solutions . Other similar compounds include:

    Phenylmethanesulfonyl fluoride: A serine protease inhibitor with similar inhibition constants but higher toxicity.

    Diisopropylfluorophosphate: Another serine protease inhibitor with similar inhibition constants but lower solubility in water.

This compound stands out due to its lower toxicity and better solubility, making it a preferred choice in many research applications .

Properties

IUPAC Name

3-aminobenzenesulfonyl fluoride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6FNO2S.ClH/c7-11(9,10)6-3-1-2-5(8)4-6;/h1-4H,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTADZFWRDLKHKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClFNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1063223
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3887-48-7
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3887-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metanilyl fluoride hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003887487
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonyl fluoride, 3-amino-, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1063223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name m-aminobenzenesulphonyl fluoride hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 2
Reactant of Route 2
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 3
Reactant of Route 3
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 4
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 5
Reactant of Route 5
3-aminobenzenesulfonyl fluoride hydrochloride
Reactant of Route 6
Reactant of Route 6
3-aminobenzenesulfonyl fluoride hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.